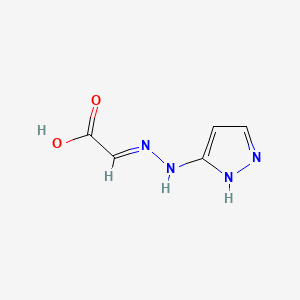
(2E)-2-(1H-pyrazol-5-ylhydrazinylidene)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-(1H-pyrazol-5-ylhydrazinylidene)acetic acid is a compound with the molecular formula C5H6N4O2 and a molecular weight of 154129 It features a pyrazole ring, which is a five-membered aromatic ring with two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form pyrazoles under mild conditions . Another approach is the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods
Industrial production methods for (2E)-2-(1H-pyrazol-5-ylhydrazinylidene)acetic acid are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-(1H-pyrazol-5-ylhydrazinylidene)acetic acid can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the hydrazinylidene group.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atoms of the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various alkylating agents for substitution reactions. The conditions for these reactions vary but often involve mild temperatures and specific solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrazole N-oxides, while reduction can yield hydrazine derivatives .
Aplicaciones Científicas De Investigación
(2E)-2-(1H-pyrazol-5-ylhydrazinylidene)acetic acid has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic systems.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of (2E)-2-(1H-pyrazol-5-ylhydrazinylidene)acetic acid involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The hydrazinylidene group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazole: A basic structure with a five-membered ring containing two nitrogen atoms.
1,2,3-Triazole: Another five-membered ring compound with three nitrogen atoms, known for its stability and reactivity.
Imidazole: A five-membered ring with two non-adjacent nitrogen atoms, widely used in pharmaceuticals.
Uniqueness
(2E)-2-(1H-pyrazol-5-ylhydrazinylidene)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
132501-63-4 |
|---|---|
Fórmula molecular |
C5H6N4O2 |
Peso molecular |
154.129 |
Nombre IUPAC |
(2E)-2-(1H-pyrazol-5-ylhydrazinylidene)acetic acid |
InChI |
InChI=1S/C5H6N4O2/c10-5(11)3-7-9-4-1-2-6-8-4/h1-3H,(H,10,11)(H2,6,8,9)/b7-3+ |
Clave InChI |
PFYCCKVTJBUSMT-XVNBXDOJSA-N |
SMILES |
C1=C(NN=C1)NN=CC(=O)O |
Sinónimos |
1,1-Ethenediol,2-(1H-pyrazol-3-ylazo)-,(Z)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















